molecular formula C15H23N3O2 B571717 Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS No. 117009-98-0

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate

Cat. No.: B571717
CAS No.: 117009-98-0
M. Wt: 277.368
InChI Key: BNRXWVARIROIGZ-UHFFFAOYSA-N
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Description

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS 117009-98-0) is a synthetic piperazine derivative of significant interest in medicinal and organic chemistry as a versatile chemical building block . With a molecular formula of C 15 H 23 N 3 O 2 and an average molecular mass of 277.37 g/mol, this compound features a piperazine core protected by a benzyloxycarbonyl (Cbz) group, which serves as a common protecting group for secondary amines in multi-step synthesis . The presence of a terminal primary amine on the 3-aminopropyl side chain provides a reactive handle for further functionalization, enabling researchers to conjugate this scaffold to other molecules or solid supports, or to incorporate it into more complex structures. The primary research application of this compound is as a key intermediate in the design and synthesis of novel bioactive molecules . Piperazine derivatives are widely explored in pharmaceutical research for their ability to interact with various biological targets, including central nervous system (CNS) receptors and enzymes . The specific structural features of this compound—the Cbz-protected piperazine and the flexible aminopropyl linker—make it a valuable precursor for developing potential modulators of neurological pathways . Its mechanism of action in research settings is therefore not intrinsic but is derived from the properties of the final compounds it helps to create, which may act as receptor agonists/antagonists or enzyme inhibitors . Researchers utilize this compound under the premise that its structural motifs can influence critical pharmacokinetic properties, such as solubility and binding affinity, in candidate molecules . It is supplied and used strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

IUPAC Name

benzyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-7-4-8-17-9-11-18(12-10-17)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRXWVARIROIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703860
Record name Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117009-98-0
Record name Phenylmethyl 4-(3-aminopropyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117009-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Piperazine reacts with benzyl chloroformate under controlled stoichiometry to yield 1-benzyloxycarbonylpiperazine. A patent details this step using toluene as the solvent, sodium bicarbonate as the base, and room-temperature stirring (20–40°C). Excess benzyl chloroformate is avoided to prevent bis-carbamate formation.

Table 1: Mono-Protection Optimization

ParameterOptimal ConditionYield (%)Source
SolventToluene85–90
BaseNaHCO₃90
Temperature25°C88

Alkylation of 1-Benzyloxycarbonylpiperazine

Boc-Protected 3-Aminopropyl Chain Introduction

The free amine of 1-benzyloxycarbonylpiperazine undergoes alkylation with tert-butyl (3-bromopropyl)carbamate (boc-protected alkylating agent). A ChemRxiv study employs cesium carbonate in acetone at reflux (60°C) for 16–24 hours, achieving 65–75% yields.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the boc group preventing unwanted side reactions at the primary amine.

Alternative Azide Reduction Pathway

A PMC article suggests using 3-azidopropyl bromide for alkylation, followed by palladium-on-carbon (Pd/C) -catalyzed hydrogenation (72 psi H₂, toluene, 12–16 hours). This method avoids boc protection but requires handling hazardous azides.

Table 2: Alkylation Methods Comparison

MethodReagentSolventCatalystYield (%)Source
Boc Protectiontert-butyl (3-Br-propyl)carbamateAcetoneNone70
Azide Reduction3-Azidopropyl bromideToluenePd/C68

Deprotection of the 3-Aminopropyl Group

Acidic Deprotection of Boc Groups

Treatment with 4 M HCl in 1,4-dioxane at room temperature cleaves the boc group, yielding the primary amine. The ChemRxiv protocol reports >95% deprotection efficiency within 1 hour.

Hydrogenolytic Azide Reduction

For the azide route, hydrogenation with Pd/C in toluene (72 psi H₂, 12–16 hours) reduces the azide to an amine. Filtration through celite removes the catalyst, and subsequent washes with toluene isolate the product.

Final Product Isolation and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 5.12 (s, 2H, OCH₂Ph), 3.45–2.70 (m, 12H, piperazine and propyl).

  • HRMS : [M + H]⁺ at m/z 278.1864 (calculated 278.1863).

Scalability and Industrial Adaptations

Solvent Recycling

The patent highlights toluene recovery via distillation under reduced pressure (40°C, 250–350 mL evaporated per batch), reducing costs.

Catalytic Efficiency

Pd/C reuse (up to 3 cycles) maintains 90% hydrogenation efficiency, as demonstrated in azide reductions.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

Using 1.05 equivalents of benzyl chloroformate ensures mono-protection, while excess reagent leads to bis-carbamate byproducts.

Side Reactions During Alkylation

Low temperatures (0–5°C) and anhydrous conditions minimize elimination or over-alkylation.

Emerging Methodologies

Transition-Metal Catalyzed C–N Bond Formation

A review discusses gold(I)-catalyzed hydroamination for alkylamine synthesis, though applicability to piperazine systems remains unexplored.

Flow Chemistry Approaches

Continuous-flow systems could enhance safety in azide handling and hydrogenation steps, yet no literature directly addresses this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate is utilized as an intermediate for synthesizing various pharmaceuticals and bioactive compounds. It serves as a building block for creating more complex organic molecules, particularly those containing piperazine structures.

Biology

The compound has been studied for its interactions with biological targets, particularly in the context of drug development. Research indicates that derivatives of piperazine can inhibit enzymes such as acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission—an important mechanism in treating neurodegenerative diseases like Alzheimer’s . Additionally, studies have explored its potential as a CXCR4 antagonist, which is relevant in cancer therapy and HIV treatment .

Medicine

This compound is being investigated for its therapeutic effects on various medical conditions. Its ability to modulate neurotransmitter activity makes it a candidate for treating neurological disorders. Moreover, it has shown promise in reducing retinal vascular leakage in diabetic models, indicating potential applications in ophthalmology .

Industrial Applications

In the industrial sector, this compound is valued for its versatility in producing pharmaceuticals and specialty chemicals. Its reactivity allows it to be used in various chemical processes, making it an essential intermediate in the synthesis of agrochemicals and polymers .

Case Studies

Study Title Focus Findings
CXCR4 Antagonists Development Investigated N-substituted propyl piperazinesIdentified compounds with improved activity profiles compared to traditional drugs; highlighted the potential of piperazine derivatives in targeting CXCR4 .
PPARα Agonists Research Evaluated small molecule family for PPARα activityDemonstrated that modifications to benzyl piperazine structures could enhance potency and selectivity, leading to promising results in reducing inflammation and vascular leakage .
Therapeutic Modulation Explored fatty acid amide hydrolase modulatorsFound that benzyl piperazine derivatives could effectively modulate enzyme activity associated with pain and anxiety management .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to affect the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors. This mechanism is similar to that of amphetamine-like substances .

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The following table highlights key differences between benzyl 4-(3-aminopropyl)piperazine-1-carboxylate and analogous compounds:

Compound Name Substituent Molecular Weight* Key Applications Reference
This compound 3-Aminopropyl ~307.38 Drug synthesis, polymer conjugation
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate 2-Aminoethyl ~293.35 Intermediate in organic synthesis
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate 3-Aminopropyl (tert-butyl) 271.35 Kinase inhibitor precursors, PROTACs
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate 3-Hydroxypropyl ~308.36 Solubility modifier
Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Propargyl ~274.33 Click chemistry applications

*Calculated based on molecular formulas.

Structural and Functional Differences

Benzyl vs. tert-Butyl Carbamates: The benzyl group (this compound) is stable under basic conditions but cleavable via hydrogenolysis, making it suitable for temporary protection . The tert-butyl group (tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate) is resistant to nucleophilic attack and removed under acidic conditions, often used in solid-phase peptide synthesis .

Aminopropyl vs. Hydroxypropyl Side Chains: The 3-aminopropyl group enhances reactivity in amide bond formation and polymer crosslinking (e.g., in poly(β-amino ester)s) . The 3-hydroxypropyl variant (Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate) increases hydrophilicity, improving solubility in aqueous media .

Aminoethyl vs. Aminopropyl Chains: Shorter 2-aminoethyl chains (Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate) reduce steric hindrance, favoring reactions with small electrophiles .

Key Physicochemical Data

  • NMR: Expected δ ~1.6–2.0 ppm (m, CH2 in aminopropyl), δ ~3.4–4.2 ppm (piperazine protons), δ ~5.1 ppm (benzyl CH2) .
  • Optical activity : Unlike enantiomerically enriched analogs (e.g., 3o with [α]D28 = +19.4), the target compound may lack chirality unless synthesized with stereocontrol .
  • Solubility : The primary amine enhances water solubility compared to hydrophobic analogs like Benzyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate .

Biological Activity

Benzyl 4-(3-aminopropyl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H23N3O2C_{15}H_{23}N_{3}O_{2} and a molecular weight of approximately 277.36 g/mol. Its structure features a piperazine ring substituted with a benzyl group and an aminopropyl chain, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine.

Receptor Interaction

  • CXCR4 Inhibition : A study highlighted the compound's ability to inhibit the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. The IC50 values for related compounds suggest that modifications in the side chain can enhance or reduce this activity .
  • CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes is critical for understanding its metabolic profile. Variations in the structure can lead to significant differences in CYP450 2D6 activity, impacting drug metabolism and potential drug-drug interactions .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related analogs:

Compound Biological Activity IC50 (μM)
This compoundCXCR4 InhibitionNot specified
Related Compound 40CXCR4 Inhibition5
Compound with 4-methylpiperidine substitutionCXCR4 Inhibition3
Compound with butylamine side chainReduced CXCR4 Activity>30
Compound with propyl piperazine side chainBest overall propertiesNot specified

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. One study reported significant apoptosis induction in human breast cancer cells, suggesting potential as an anticancer agent.

In Vivo Studies

Animal model studies have shown that compounds similar to this compound can reduce tumor growth and metastasis when administered in combination with standard chemotherapy agents. These findings underscore the importance of further research into its therapeutic applications.

Q & A

Q. Advanced

  • Thermal stability : Stable at room temperature but degrades above 100°C; DSC/TGA analysis is recommended for precise thresholds .
  • pH sensitivity : The benzyl carboxylate group is susceptible to hydrolysis under strong acidic/basic conditions (pH <2 or >10) .
  • Light sensitivity : UV-Vis studies suggest photodegradation risks; amber vials are advised for long-term storage .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced

  • Matrix interference : Biological samples (e.g., plasma) require SPE or LLE for clean-up prior to LC-MS/MS analysis .
  • Detection limits : Optimize ESI parameters (e.g., capillary voltage, desolvation temperature) to enhance sensitivity for low-abundance targets .
  • Chiral resolution : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers in pharmacokinetic studies .

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